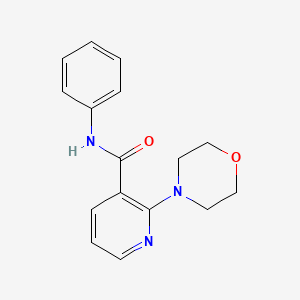

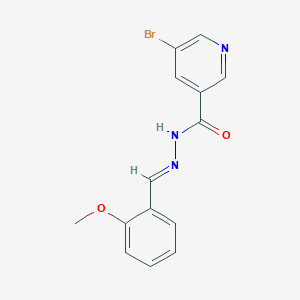

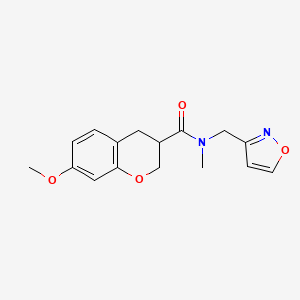

N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine" is a chemical compound belonging to a class of substances that often exhibit significant biological activity. These compounds are studied for their potential in various applications, including medicinal chemistry due to their unique chemical structures and properties.

Synthesis Analysis

The synthesis of related compounds often involves domino reactions, such as those studied by Sun et al. (2009), where 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes react in the presence of organic amines to yield dihydrothiophene derivatives through a domino ring-opening/recyclization reaction (Sun, Zhang, Xia, & Yan, 2009). Mariappan et al. (2016) demonstrated a metal-free synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via an oxidative C–S bond formation strategy (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).

Molecular Structure Analysis

Molecular structure insights are provided by studies like those of Dani et al. (2013), who performed syntheses, spectral, X-ray, and DFT studies on related thiadiazole compounds to understand their geometric and electronic structures (Dani, Bharty, Kushawaha, Paswan, Prakash, Singh, & Singh, 2013).

Chemical Reactions and Properties

Chemical properties of related compounds include the existence of dynamic tautomerism and divalent N(I) character, as explored by Bhatia, Malkhede, and Bharatam (2013), highlighting the complex behavior of these molecules under various conditions (Bhatia, Malkhede, & Bharatam, 2013).

Physical Properties Analysis

Physical properties, such as crystalline structure and hydrogen bonding patterns, are critical for understanding the stability and reactivity of these compounds. Hu et al. (2010) investigated the title compound, revealing significant intermolecular hydrogen bonding that influences its solid-state arrangement (Hu, Ji, Zhou, Wang, & Xu, 2010).

Chemical Properties Analysis

The chemical properties of "N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine" and similar compounds are characterized by their reactivity towards various reagents and conditions, leading to a wide array of potential chemical transformations. The work of Shiina et al. (2008) illustrates the use of nucleophilic catalysts in peptide coupling reactions, highlighting the versatility of nitrogen-containing compounds in synthetic chemistry (Shiina, Ushiyama, Yamada, Kawakita, & Nakata, 2008).

科学的研究の応用

Polymer Synthesis and Catalysis

Highly active catalyst systems for polymerizing 2,6-dimethylphenol were studied, employing aromatic amine ligands and copper(I) chloride, which highlights the relevance of N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine derivatives in polymer chemistry. The 4-aminopyridine/Cu(I) catalyst system demonstrated extreme efficiency in poly(2,6-dimethyl-1,4-phenylene ether) synthesis, showcasing the potential of such compounds in facilitating fast polymerization rates due to their relatively high basicity and less steric hindrance in coordination with Cu (Kim et al., 2018).

Domino Reactions in Organic Synthesis

The domino reactions of 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes in the presence of different organic amines, including the exploration of secondary and primary amines, have been studied. This research signifies the role of compounds like N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in the synthesis of dihydrothiophene derivatives and spirocyclic compounds through domino ring-opening/recyclization reactions (Sun et al., 2009).

Tautomeric Character and Quantum Chemistry

N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, showcases a versatile chemical functional unit with a dynamic tautomeric character and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures and electron donating properties, highlighting its potential in therapeutically important species and the fundamental understanding of electron distribution and tautomeric preferences (Bhatia et al., 2013).

Anti-inflammatory Applications

The biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives for anti-inflammatory activity showcases the therapeutic potential of these compounds. Specifically, they exhibit direct inhibition of 5-lipoxygenase (LOX), a key enzyme in leukotrienes synthesis involved in inflammation-related diseases such as asthma and rheumatoid arthritis. This underscores the medicinal chemistry applications of N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine derivatives (Suh et al., 2012).

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-11-3-4-14(12(2)9-11)18-16-19-15(10-20-16)13-5-7-17-8-6-13/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDRNAIBYLBFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5589008.png)

![N-(3,5-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5589017.png)

![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)

![2-methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5589062.png)

![4-amino-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5589073.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B5589077.png)